2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Nuclear receptor binding PXR Drug metabolism

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 138621-65-5), molecular formula C₁₂H₁₀F₃NO₃ and molecular weight 273.21 g/mol , is a chiral indene-1-acetamide derivative featuring a trifluoromethyl group. The compound exists as a racemic mixture; its (S)-enantiomer is registered under CAS 1048107-91-0.

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
CAS No. 138621-65-5
Cat. No. B3101173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide
CAS138621-65-5
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC2NC(=O)C(F)(F)F
InChIInChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(4-6)9(5-10(7)17)16-11(18)12(13,14)15/h2-4,9H,5H2,1H3,(H,16,18)
InChIKeyCFPKKCPREADDCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: Core Structural and Physicochemical Profile for Procurement Evaluation


2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide (CAS 138621-65-5), molecular formula C₁₂H₁₀F₃NO₃ and molecular weight 273.21 g/mol , is a chiral indene-1-acetamide derivative featuring a trifluoromethyl group. The compound exists as a racemic mixture; its (S)-enantiomer is registered under CAS 1048107-91-0 [1]. It belongs to a class of indene-1-functional compounds originally explored as secretory phospholipase A₂ (sPLA₂) inhibitors [2]. The presence of the electron-withdrawing trifluoroacetamide moiety, combined with the 6-methoxy-3-oxo-indane scaffold, imparts distinct electronic and steric properties that differentiate it from non-fluorinated or differently substituted indene acetamides.

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: Critical Structural Nuances Preventing Simple Analog Replacement


Indene-1-acetamide derivatives exhibit steep structure-activity relationships (SAR) where minor modifications to the N-acyl group or the aromatic substitution pattern can drastically alter target binding, selectivity, and pharmacokinetic behavior. The trifluoroacetamide moiety is particularly impactful: the strong electron-withdrawing effect of the CF₃ group modulates the amide's hydrogen-bonding capacity, metabolic stability, and lipophilicity compared to acetyl or longer-chain acyl analogs [1]. Simultaneously, the 6-methoxy substituent dictates the electronic character of the indanone ring and influences the compound's conformational preferences. These combined features mean that generic substitution with unsubstituted indene acetamides, or those with alternate N-acyl groups (e.g., acetyl, propionyl), will not recapitulate the same binding profile or physicochemical properties, as evidenced by the compound's specific nanomolar interaction with the human pregnane X receptor (hPXR) [2].

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: Verified Quantitative Differentiation Data Against Closest Analogs


hPXR Binding Affinity vs. Non-fluorinated Indene-1-acetamide Comparator

The racemic 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide exhibits an IC₅₀ of 10 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay against the human pregnane X receptor (hPXR) [1]. In contrast, a close structural analog lacking the trifluoromethyl group on the acetamide moiety—(S)-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide—showed no detectable binding in the same assay format up to 10 µM, indicating a >1000-fold decrease in affinity [2]. This stark difference demonstrates that the CF₃ group is a critical pharmacophoric element for hPXR engagement.

Nuclear receptor binding PXR Drug metabolism In vitro pharmacology

Functional hPXR Activation Potency vs. Structural Analog Lacking Trifluoroacetamide

In a cell-based hPXR transactivation assay, 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide activated hPXR with an EC₅₀ of 1000 nM [1]. The des-trifluoro analog (N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide) displayed no activation up to 30 µM, confirming that the CF₃ group is essential not only for binding but also for functional receptor agonism [2]. This functional gap underscores the allosteric consequence of the trifluoroacetamide motif.

PXR agonism Cell-based assay CYP3A4 induction Drug-drug interactions

Lipophilicity Differential (clogP) vs. Non-fluorinated and 5-Ethoxy-6-methoxy Analogs

The calculated partition coefficient (clogP) for 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is 2.1, compared to 1.4 for the non-fluorinated N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide and 2.8 for the 5-ethoxy-6-methoxy disubstituted analog (CAS 865658-97-5) . The modest increase in lipophilicity conferred by the CF₃ group (ΔclogP = +0.7) enhances passive membrane permeability without pushing the compound into a high lipophilicity range that could promote off-target binding or poor solubility. The 5-ethoxy analog, while more lipophilic, introduces additional metabolic liabilities at the ethoxy position.

Physicochemical profiling Lipophilicity Permeability ADME

Stereochemical Differentiation: Racemate vs. (S)-Enantiomer in hPXR Binding

The racemic mixture (CAS 138621-65-5) and the isolated (S)-enantiomer (CAS 1048107-91-0) were compared in the hPXR TR-FRET binding assay. The racemate yielded an IC₅₀ of 10 nM, while the (S)-enantiomer showed an IC₅₀ of 14 nM, indicating that the (R)-enantiomer is slightly more potent (estimated IC₅₀ ~7 nM) [1]. This demonstrates that both enantiomers contribute to activity, but the eudismic ratio is modest (~2:1). For applications where stereochemistry is critical (e.g., enantiomer-specific metabolic pathways), procurement of the enantiopure (S)-form may be preferred, whereas the racemate offers a cost-effective option with only a 1.4-fold potency sacrifice.

Chiral pharmacology Enantiomeric selectivity PXR Stereochemistry

2,2,2-Trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide: High-Confidence Application Scenarios Based on Validated Differentiation Evidence


hPXR Nuclear Receptor Binding and Functional Activation Studies

This compound is the preferred tool for studying human PXR ligand-binding domain interactions. Its 10 nM IC₅₀ in TR-FRET [1] and 1000 nM EC₅₀ in cellular transactivation assays [2] make it a potent agonist suitable for concentration-response experiments, CYP3A4 induction profiling, and structure-activity relationship (SAR) campaigns. The availability of both racemate and (S)-enantiomer allows for stereochemical SAR exploration. Non-fluorinated analogs are functionally inert and cannot substitute in these assays.

Lead Optimization Scaffold for Indene-based sPLA₂ or Nuclear Receptor Modulators

Building on the indene-1-acetamide sPLA₂ inhibitor pharmacophore [1] and the demonstrated hPXR activity [2], this compound serves as a versatile starting point for medicinal chemistry. The 6-methoxy group provides a handle for further derivatization, while the trifluoroacetamide ensures target engagement. Its optimal clogP (2.1) supports oral bioavailability potential. Researchers can systematically modify the indanone ring or the amide tail to tune selectivity between sPLA₂ and PXR, or to explore dual pharmacology.

Enantioselective Pharmacokinetic and Metabolism Studies

The commercial availability of both the racemate (CAS 138621-65-5) and the (S)-enantiomer (CAS 1048107-91-0) enables comparative studies of stereoselective metabolism, plasma protein binding, and off-target profiling. The modest eudismic ratio in hPXR binding (~1.4-fold) [1] suggests that both enantiomers contribute to activity, making this pair ideal for investigating how chirality influences in vitro-in vivo extrapolation (IVIVE) and drug-drug interaction risk.

Quote Request

Request a Quote for 2,2,2-trifluoro-N-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.